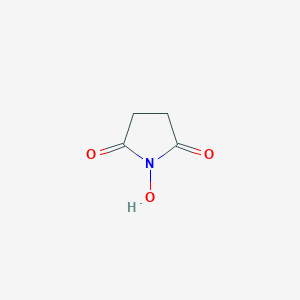
Z-Gln(Dod)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Gln(Dod)-OH is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gln(Dod)-OH typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of p-anisaldehyde, which undergoes a Mannich reaction with acetone and ammonium acetate trihydrate to form a key intermediate . This intermediate is then subjected to further reactions, including methylation and oximation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Z-Gln(Dod)-OH can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Z-Gln(Dod)-OH has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Z-Gln(Dod)-OH involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies using techniques like molecular docking and biochemical assays can provide insights into its specific targets and mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: A derivative used in hole-transporting materials for perovskite solar cells.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Known for its antioxidant and antimicrobial potential.
Uniqueness
Z-Gln(Dod)-OH stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
28252-49-5 |
|---|---|
Formule moléculaire |
C28H30N2O7 |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
(2S)-5-[bis(4-methoxyphenyl)methylamino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C28H30N2O7/c1-35-22-12-8-20(9-13-22)26(21-10-14-23(36-2)15-11-21)30-25(31)17-16-24(27(32)33)29-28(34)37-18-19-6-4-3-5-7-19/h3-15,24,26H,16-18H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t24-/m0/s1 |
Clé InChI |
NXGRPCWLXRUYOF-DEOSSOPVSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Key on ui other cas no. |
28252-49-5 |
Synonymes |
n2-[(benzyloxy)carbonyl]-n-[bis(4-methoxyphenyl)methyl]-l-glutamine; (2S)-2-{[(benzyloxy)carbonyl]amino}-4-{[bis(4-methoxyphenyl)methyl]carbamoyl}butanoicacid; EINECS248-926-6; Z-Gln(Dod)-OH; AC1L3PPZ; AC1Q5QSY; AR-1K5538; ZINC12339541; AM002910; 3B3-062464; N-(Bis(4-methoxyphenyl)methyl)-N2-((phenylmethoxy)carbonyl)-L-glutamine; (2S)-5-[bis(4-methoxyphenyl)methylamino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoicacid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)



